molecular formula C10H7BrO B8256161 1-(3-Bromophenyl)-2,3-butadien-1-one

1-(3-Bromophenyl)-2,3-butadien-1-one

Cat. No.: B8256161
M. Wt: 223.07 g/mol
InChI Key: ZVYVZARHEUITKN-UHFFFAOYSA-N
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Description

The compound 1-(3-Bromophenyl)-2,3-butadien-1-one is a conjugated dienone featuring a 3-bromophenyl group attached to a butadienone backbone. For instance, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3 in ) shares structural similarities, such as a brominated aromatic ring and an α,β-unsaturated ketone system, which are critical for biological activity . These compounds are synthesized via Claisen-Schmidt condensation under microwave irradiation, yielding high-purity products characterized by NMR and FTIR .

Properties

InChI

InChI=1S/C10H7BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVZARHEUITKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-2,3-butadien-1-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of traditional Friedel-Crafts acylation procedures.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of advanced catalytic methods to ensure high efficiency and yield. The use of pure silica or other catalysts can significantly enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive double bonds allow for various transformations, including electrophilic additions and cross-coupling reactions.
  • Table 1: Common Reactions Involving 1-(3-Bromophenyl)-2,3-butadien-1-one
Reaction TypeConditionsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionHydrogen gas, palladium catalystAlkanes or alcohols
Electrophilic AdditionElectrophiles (e.g., HCl)Various adducts

2. Biological Activity:

  • Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents.
  • Anticancer Activity: Preliminary investigations indicate that this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics.

3. Material Science:

  • Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to undergo polymerization reactions makes it valuable in creating polymers with specific functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited an inhibition zone comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis of Functionalized Derivatives
Research focused on synthesizing functionalized derivatives of this compound demonstrated its utility as a precursor for more complex structures. By modifying the bromophenyl group or introducing additional functional groups, researchers were able to create derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the conjugate addition of nucleophiles to the carbonyl group, followed by subsequent reactions that lead to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-bromophenyl)-2,3-butadien-1-one analogs, focusing on four chalcone derivatives synthesized in a 2022 study (). Structural variations in halogen substitution and aromatic ring substituents significantly influence their physicochemical and biological properties.

Key Findings:

Synthesis Efficiency :

  • Compound 1 achieved the highest yield (87.03%), likely due to less steric hindrance from its p-tolyl group. In contrast, bulkier substituents (e.g., 4-isopropylphenyl in compound 4) reduced yields to 55.32% .

Cytotoxic Activity :

  • Halogen Position : Compound 3 (3-bromophenyl) exhibited higher potency (IC50 = 42.22 μg/mL) than compound 1 (4-chlorophenyl, IC50 = 1,484.75 μg/mL), suggesting bromine at the 3-position enhances activity compared to chlorine at the 4-position .
  • Substituent Effects : Compound 4, with a 4-isopropylphenyl group, showed the strongest cytotoxicity (IC50 = 22.41 μg/mL), outperforming compound 3 (p-tolyl, IC50 = 42.22 μg/mL). This indicates that electron-donating, hydrophobic groups like isopropyl improve bioactivity .
  • Activity Trends : IC50 values correlate inversely with substituent bulkiness: 4-isopropylphenyl (4) > 4-tolylphenyl (2) > p-tolyl (3) .

Structural Characterization :

  • NMR spectra confirmed the α,β-unsaturated ketone structure, with vinyl protons appearing as doublets near δ 7.5–8.0 ppm. Aromatic protons and substituents (e.g., bromine, isopropyl) were also validated .

Safety Considerations: Compounds 2, 3, and 4 require further testing on normal cell lines (e.g., Vero cells) to assess selectivity and safety .

Discussion of Research Implications

The comparison underscores the importance of halogen positioning and aromatic substituents in modulating cytotoxicity. For instance:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to cellular targets compared to chlorine .
  • Hydrophobic Substituents : Bulky groups like isopropyl likely improve membrane permeability, increasing intracellular accumulation and potency .
  • Conjugation Effects : The α,β-unsaturated ketone system is essential for bioactivity, as it enables interactions with cellular thiols or nucleophilic residues .

Biological Activity

1-(3-Bromophenyl)-2,3-butadien-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unsaturated carbonyl group and bromophenyl substituent. The compound's structure can be represented as follows:

C9H7BrO\text{C}_9\text{H}_7\text{BrO}

This configuration allows for various chemical reactions that can influence its biological activity.

The biological effects of this compound primarily arise from its ability to interact with cellular targets. The compound acts as an electrophile, which can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to:

  • Inhibition of enzyme activity
  • Disruption of cellular processes

The specific mechanisms through which these effects manifest are still under investigation but are believed to involve the formation of covalent bonds with target molecules .

Anticancer Activity

Research has indicated that chalcones exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that this compound demonstrated potent activity against MCF-7 breast cancer cells, surpassing the efficacy of standard chemotherapeutic agents such as Tamoxifen .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
TamoxifenMCF-715.0
Other ChalconesVariousVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for further exploration in the treatment of inflammatory diseases .

Case Studies

Several case studies have been conducted to assess the biological activities of chalcones similar to this compound:

  • Cytotoxicity Study : A study involving a series of chalcone derivatives found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cells. The study concluded that structural variations could lead to improved therapeutic profiles .
  • Antimicrobial Evaluation : Another investigation tested various chalcone derivatives against a panel of bacterial strains, revealing that certain substitutions increased antibacterial potency. This highlights the importance of chemical modifications for enhancing biological activity .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3-bromophenyl)-2,3-butadien-1-one derivatives, and how can reaction yields be optimized?

The Claisen-Schmidt condensation under microwave irradiation is a robust eco-friendly method for synthesizing bromophenyl-substituted chalcones. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one was synthesized with a 62.32% yield, highlighting the efficiency of microwave-assisted protocols. Key parameters include solvent choice (e.g., ethanol), reaction time (10–15 minutes), and molar ratios of aryl aldehyde to ketone (1:1.2). Yield optimization may require iterative adjustments to microwave power (300–600 W) and temperature control (60–80°C) to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be utilized to confirm the structural integrity of this compound derivatives?

  • ¹H/¹³C NMR : Characteristic peaks for the α,β-unsaturated ketone include a downfield shift for the carbonyl carbon (δ ~190 ppm) and olefinic protons (δ 6.5–7.5 ppm). The 3-bromophenyl group shows distinct aromatic splitting patterns (e.g., meta-substitution at δ 7.2–7.8 ppm).
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) confirm the enone system.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 275 for C₁₅H₁₀BrO) and fragment patterns validate the molecular formula .

Q. What in vitro biological assays are suitable for evaluating the cytotoxic potential of this compound analogs?

The Presto Blue™ assay using MCF-7 breast cancer cells is a validated method. For instance, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one exhibited an IC₅₀ of 42.22 μg/mL, indicating moderate cytotoxicity. Experimental design should include:

  • Cell seeding density: 1×10⁴ cells/well.
  • Incubation time: 48–72 hours.
  • Positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gaps : Narrow gaps (e.g., ~3.5 eV) suggest enhanced charge transfer, correlating with NLO activity.
  • Hyperpolarizability (β) : High β values (~1.2×10⁻³⁰ esu) indicate potential for NLO applications.
  • Electrostatic Potential Maps : Localized electron density on the bromine atom and carbonyl group highlights reactive sites for electrophilic attack .

Q. What challenges arise in resolving the crystal structure of this compound derivatives via X-ray diffraction, and how can SHELX software address them?

  • Twinned Crystals : SHELXL’s twin refinement module can model pseudo-merohedral twinning.
  • Disorder : Partial occupancy refinement in SHELXE improves handling of disordered bromophenyl groups.
  • Validation : The ADDSYM algorithm in PLATON detects missed symmetry elements, ensuring structural accuracy .

Q. How do substituent effects on the aryl ring influence the cytotoxic activity of this compound analogs?

Structure-activity relationship (SAR) studies show:

  • Electron-Withdrawing Groups (e.g., -Br, -CF₃): Enhance cytotoxicity by increasing electrophilicity. For example, trifluoromethyl substitution reduces IC₅₀ by 40% compared to non-halogenated analogs.
  • Steric Effects : Bulky substituents (e.g., isopropyl) decrease activity due to reduced membrane permeability.
  • Meta vs. Para Substitution : Meta-bromo derivatives show superior activity over para-substituted counterparts, likely due to optimized π-π stacking with cellular targets .

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